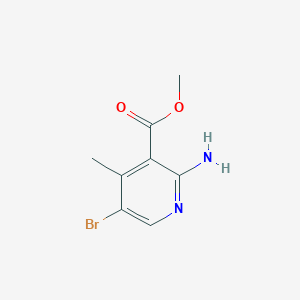
5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole is a heterocyclic compound that features both isoxazole and benzisoxazole moieties. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological targets, making it a subject of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole typically involves the formation of the isoxazole ring followed by its attachment to the benzisoxazole core. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) complexes .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods often employ alternative reagents and conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole or benzisoxazole rings.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-(3,5-dimethyl-4-isoxazolyl)-6-methoxy-3-quinolinecarboxamide
- 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-N-phenylprolinamide
Uniqueness
5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole is unique due to its specific combination of isoxazole and benzisoxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
60467-25-6 |
|---|---|
Molecular Formula |
C12H9ClN2O2 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
5-chloro-3-(3,5-dimethyl-1,2-oxazol-4-yl)-2,1-benzoxazole |
InChI |
InChI=1S/C12H9ClN2O2/c1-6-11(7(2)16-14-6)12-9-5-8(13)3-4-10(9)15-17-12/h3-5H,1-2H3 |
InChI Key |
QWKSSDZTONOIFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C3C=C(C=CC3=NO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Fluorobenzo[d]isothiazol-3-amine](/img/structure/B11768072.png)
![[(3R,4S)-4-aminopyrrolidin-3-yl]methanol](/img/structure/B11768080.png)

![N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11768105.png)

![6,8-dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline](/img/structure/B11768115.png)
![tert-Butyl 8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11768121.png)
![(S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11768129.png)


